3-(2-Chloro-3-fluorophenyl)propan-1-OL

Description

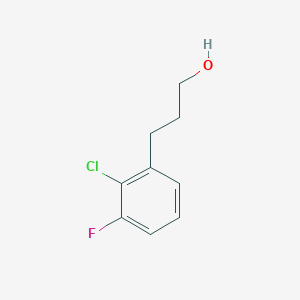

3-(2-Chloro-3-fluorophenyl)propan-1-OL is a halogenated aromatic alcohol with the molecular formula C₉H₁₀ClFO. The compound features a propan-1-ol chain attached to a phenyl ring substituted with chlorine at position 2 and fluorine at position 3.

Properties

Molecular Formula |

C9H10ClFO |

|---|---|

Molecular Weight |

188.62 g/mol |

IUPAC Name |

3-(2-chloro-3-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10ClFO/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5,12H,2,4,6H2 |

InChI Key |

GOUZSKGZUVJADL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-fluorophenyl)propan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysis has also been explored for the synthesis of chiral intermediates, which can be applied to produce enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-(2-Chloro-3-fluorophenyl)propan-1-OL has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-(2-Chloro-6-fluorophenyl)propan-1-OL

Structural Differences : The 2-chloro-6-fluoro isomer (CAS 862574-70-7) has halogens at positions 2 and 6 on the phenyl ring, creating a para relationship between substituents. In contrast, the target compound’s 2-chloro-3-fluoro substitution places halogens in adjacent positions (meta relationship).

Impact on Properties :

- Steric Effects : Adjacent halogens in the target compound may hinder rotational freedom, affecting conformational stability .

| Compound Name | Substituent Positions | Molecular Formula | Key Properties |

|---|---|---|---|

| 3-(2-Chloro-3-fluorophenyl)propan-1-OL | 2-Cl, 3-F | C₉H₁₀ClFO | Higher acidity, steric hindrance |

| 3-(2-Chloro-6-fluorophenyl)propan-1-OL | 2-Cl, 6-F | C₉H₁₀ClFO | Reduced steric hindrance, para-halogenation |

Aromatic System Variants: 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-OL

Structural Differences: This pyridine-based compound (IV-9) replaces the phenyl ring with a nitro- and chloro-substituted pyridine. The propanol chain is linked via a methylamino group. Impact on Properties:

- Reactivity : The pyridine ring’s electron-deficient nature and nitro group increase electrophilicity, contrasting with the phenyl ring’s aromatic stability in the target compound.

- Synthetic Yield : Synthesized in 71% yield using DMSO and DIEA, purified via silica gel chromatography .

Substituent-Type Comparisons: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

Structural Differences: The tolyl group (3-methylphenyl) and geminal dimethyl groups on the propanol chain distinguish this compound. Impact on Properties:

- Hydrophobicity : The methyl groups enhance lipophilicity, making it more suitable for fragrance applications.

Research Findings and Implications

- Safety Considerations : Unlike the IFRA-regulated tolyl derivative, the halogenated target compound lacks formal safety evaluations, highlighting a critical research gap .

- Analytical Techniques : High-purity isolation (99+% NMR) of IV-9 demonstrates the applicability of silica gel chromatography and ESI-MS for characterizing structurally related alcohols .

Biological Activity

3-(2-Chloro-3-fluorophenyl)propan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClF

- Molecular Weight : 188.66 g/mol

This compound features a hydroxyl group (-OH), which is critical for its biological activity, along with a chlorinated and fluorinated phenyl ring that enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting the bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in experimental models . This property positions it as a potential therapeutic agent in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for certain receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions related to inflammation and microbial resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a marked decrease in paw swelling compared to the control group, highlighting its anti-inflammatory properties.

| Treatment Group | Paw Swelling (mm) |

|---|---|

| Control | 8.5 |

| Compound Treatment | 4.0 |

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its ability to act on multiple biological pathways makes it a versatile candidate for treating infections and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.